molecular formula C23H17Cl2N3O2 B11558283 N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11558283
M. Wt: 438.3 g/mol
InChI Key: KYUPYGZFSMHRPZ-UVHMKAGCSA-N
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Description

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a naphthyl group attached to an acetohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a dichlorophenyl group. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting hydrazine hydrate with an appropriate ester or acyl chloride.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the acetohydrazide derivative in the presence of a catalyst or under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-17-6-9-21(25)20(12-17)22-10-8-19(30-22)13-27-28-23(29)14-26-18-7-5-15-3-1-2-4-16(15)11-18/h1-13,26H,14H2,(H,28,29)/b27-13+

InChI Key

KYUPYGZFSMHRPZ-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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